(S)-1-(4-Fluorophenyl)ethanol

Asymmetric synthesis Biocatalysis Chiral purity

(S)-1-(4-Fluorophenyl)ethanol (CAS 101219-73-2), also known as (S)-4-fluoro-α-methylbenzyl alcohol, is a chiral secondary alcohol with the molecular formula C8H9FO and a molecular weight of 140.15 g/mol. It exists as a clear, colorless liquid at room temperature with a density of 1.111 g/mL at 25°C, a boiling point of 216.2±0.0 °C at 760 mmHg, and an optical rotation of [α]20/D -49.0° (c = 1 in chloroform).

Molecular Formula C8H9FO
Molecular Weight 140.15 g/mol
CAS No. 101219-73-2
Cat. No. B012008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Fluorophenyl)ethanol
CAS101219-73-2
Molecular FormulaC8H9FO
Molecular Weight140.15 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)O
InChIInChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
InChIKeyPSDSORRYQPTKSV-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-1-(4-Fluorophenyl)ethanol CAS 101219-73-2 for Asymmetric Synthesis and Chiral Building Block Applications


(S)-1-(4-Fluorophenyl)ethanol (CAS 101219-73-2), also known as (S)-4-fluoro-α-methylbenzyl alcohol, is a chiral secondary alcohol with the molecular formula C8H9FO and a molecular weight of 140.15 g/mol [1]. It exists as a clear, colorless liquid at room temperature with a density of 1.111 g/mL at 25°C, a boiling point of 216.2±0.0 °C at 760 mmHg, and an optical rotation of [α]20/D -49.0° (c = 1 in chloroform) . This compound serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including CCR5 antagonists for HIV treatment and γ-secretase modulators for Alzheimer's disease [2].

Why (S)-1-(4-Fluorophenyl)ethanol Cannot Be Substituted with Racemic or (R)-Enantiomer Analogs in Chiral Synthesis


The chiral center in (S)-1-(4-Fluorophenyl)ethanol dictates its absolute stereochemical configuration, which is fundamental to its function as a chiral intermediate. Substitution with the racemic mixture (1-(4-fluorophenyl)ethanol, CAS 403-41-8) or the (R)-enantiomer (CAS 101219-68-5) introduces the incorrect stereoisomer, compromising the enantiomeric purity and, consequently, the pharmacological activity and selectivity of the final drug substance . Furthermore, in-class compounds with different fluorine substitution patterns (e.g., ortho- or meta-fluoro) or lacking the fluorine atom entirely exhibit distinct intermolecular interaction profiles and reactivity, rendering them non-interchangeable without re-optimizing synthetic pathways and purification protocols [1]. The following evidence quantifies these critical differences.

(S)-1-(4-Fluorophenyl)ethanol Evidence Guide: Head-to-Head Performance Data vs. Key Comparators


(S)-1-(4-Fluorophenyl)ethanol vs. (R)-Enantiomer: Stereochemical Purity and Process Control

The (S)-1-(4-fluorophenyl)ethanol synthesized via biocatalytic reduction of 1-(4-fluorophenyl)ethanone using DpADH enzyme variant M3 achieves an enantiomeric excess (ee) of 99.9% [1]. In contrast, attempts to produce the (R)-enantiomer via the same biocatalytic route using P. crispum cells in the presence of 4-5% isopropanol as a co-substrate resulted in significantly lower optical purities of only 14-20% ee, despite yields up to 76% after 144 hours . This demonstrates a critical divergence in attainable stereochemical fidelity between the two enantiomers under comparable biotransformation conditions, where the (S)-enantiomer is accessible in near-homochiral form while the (R)-enantiomer is not.

Asymmetric synthesis Biocatalysis Chiral purity

Optimized (S)-1-(4-Fluorophenyl)ethanol Biocatalytic Production: 98.5% Conversion in 7 Hours

An engineered co-expression strain of alcohol dehydrogenase variant M3 with glucose dehydrogenase BsGDH achieved a 98.5% conversion of 4-fluoroacetophenone (100 g/L substrate loading) to (S)-1-(4-fluorophenyl)ethanol within 7 hours, with an enantiomeric excess of 99.9% [1]. This represents a 30.8-fold improvement in catalytic efficiency (kcat/Km) compared to the wild-type DpADH enzyme [1]. Baseline biocatalytic methods using un-optimized P. crispum cells required 48 hours to achieve only a 46% yield with 90% ee .

Biocatalysis Process efficiency Enzyme engineering

Para-Fluorine Substitution Enables Distinct Chiral Recognition vs. Ortho-Fluoro and Non-Fluorinated Analogs

Gas-phase spectroscopic studies of diastereomeric complexes with butan-2-ol revealed that the para-fluorine substitution in (S)-1-(4-fluorophenyl)ethanol modulates the electron density of the aromatic π-system, thereby altering the strength of CH⋯π and OH⋯π intermolecular interactions compared to the ortho-fluorinated analog (S)-1-(2-fluorophenyl)ethanol and the non-fluorinated parent compound (R-1-phenyl-1-ethanol) [1]. While the para-fluoro substitution does not alter the overall complex geometry, the ortho-fluoro analog establishes a unique CH⋯F intermolecular interaction, leading to a different conformational preference in the homo-adduct [1].

Chiral discrimination Intermolecular interactions Spectroscopy

(S)-Enantiomer is the Specified Precursor for CCR5 Antagonist MLN1251; (R)-Enantiomer is a γ-Secretase Modulator Component

Multiple authoritative sources explicitly designate (S)-1-(4-fluorophenyl)ethanol as a starting material for the synthesis of the CCR5 antagonist MLN1251, a compound investigated for HIV treatment . In contrast, the (R)-enantiomer is specified as a component of an antimalarial drug and a γ-secretase modulator for Alzheimer's disease therapy [1]. This constitutes a functional partition: the two enantiomers are not interchangeable in these distinct pharmaceutical synthetic pathways.

HIV CCR5 antagonist Alzheimer's disease

Stability and Storage: (S)-1-(4-Fluorophenyl)ethanol Requires Controlled Conditions for Long-Term Integrity

Commercial suppliers specify that (S)-1-(4-fluorophenyl)ethanol should be stored at -20°C for long-term stability to ensure maximum product recovery . This contrasts with some related compounds or less pure grades that may be specified for storage at room temperature (sealed, dry) . The -20°C recommendation, particularly for high-purity chiral materials, indicates a sensitivity to degradation or racemization that must be managed to preserve the compound's stereochemical integrity over time.

Stability Storage Handling

Top Procurement-Driven Application Scenarios for (S)-1-(4-Fluorophenyl)ethanol CAS 101219-73-2


Synthesis of CCR5 Antagonist MLN1251 for HIV Research

(S)-1-(4-Fluorophenyl)ethanol is the documented starting material for the synthesis of the CCR5 antagonist MLN1251 . This application leverages the compound's specific stereochemistry to construct a molecule targeting the CCR5 chemokine receptor, a critical co-receptor for HIV-1 entry. Procurement of the (S)-enantiomer is essential, as the (R)-enantiomer is not specified for this pathway and is instead used in other therapeutic contexts [1].

Biocatalytic Process Development for High-Purity Chiral Alcohols

The optimized enzymatic production of (S)-1-(4-fluorophenyl)ethanol, achieving 98.5% conversion in 7 hours with 99.9% ee, establishes a benchmark for industrial biocatalysis of chiral alcohols . This compound serves as a model substrate for screening and engineering alcohol dehydrogenases and developing efficient cofactor regeneration systems. Its well-characterized production pathway makes it a valuable reference for process chemists and biochemical engineers seeking to implement or improve asymmetric reduction methods [1].

Preparation of Neurotropic Alphavirus Replication Inhibitors

This compound is utilized as a building block in the synthesis of novel inhibitors of neurotropic alphavirus replication, a class of antivirals aimed at improving survival in mammals suffering from acute viral encephalitis . The para-fluorine substitution contributes to the desired physicochemical and binding properties of the final inhibitor molecule. Researchers in antiviral drug discovery requiring a chiral para-fluorophenyl ethanol scaffold should prioritize this specific compound for its documented utility in this emerging therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(4-Fluorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.